1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL0129 is a synthetic organic compound known for its role as a selective and non-peptidergic antagonist of the melanocortin 4 receptor. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of cachexia, anxiety, and depression .
Preparation Methods
The synthesis of MCL0129 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound’s molecular formula is C34H47FN4O, and it has a molecular weight of 546.76 .
Chemical Reactions Analysis
MCL0129 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological functions.
Medicine: Explored as a potential treatment for cachexia, anxiety, and depression due to its selective antagonism of the melanocortin 4 receptor
Industry: Potential applications in the development of new therapeutic agents targeting melanocortin receptors.
Mechanism of Action
MCL0129 exerts its effects by selectively binding to the melanocortin 4 receptor, thereby blocking the agonistic-binding site. This antagonism prevents the receptor from activating downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway. The compound’s selectivity for the melanocortin 4 receptor is attributed to specific amino acid residues in the receptor’s structure .
Comparison with Similar Compounds
MCL0129 is unique in its high selectivity and potency as a non-peptidergic antagonist of the melanocortin 4 receptor. Similar compounds include:
SHU9119: A peptide antagonist of melanocortin receptors.
Agouti-related peptide: An endogenous antagonist of melanocortin receptors.
Bremelanotide: A synthetic peptide that acts as an agonist of melanocortin receptors
These compounds differ in their structure, selectivity, and mechanism of action, highlighting the uniqueness of MCL0129.
Properties
CAS No. |
768357-45-5 |
---|---|
Molecular Formula |
C34H47FN4O |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C34H47FN4O/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3/t33-/m1/s1 |
InChI Key |
SLGLZEJKMBCODK-MGBGTMOVSA-N |
SMILES |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
Isomeric SMILES |
CC(C)N1CCN(CC1)[C@H](CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
Canonical SMILES |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((S)-2-(4-fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl)-4-(4-(2-methoxynaphthalen-1-yl)butyl)piperazine MCL0129 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.